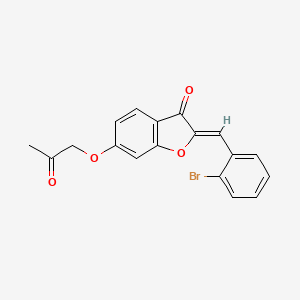

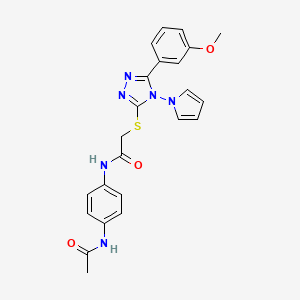

![molecular formula C22H23NO5 B2387768 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-20-6](/img/structure/B2387768.png)

1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a compound that has been studied for its potential to inhibit acetyl-CoA carboxylases . It is a member of the spirochromanones class of compounds .

Synthesis Analysis

The synthesis of this compound involves the design and evaluation of two series of compounds possessing quinoline moieties . The addition of a spiro junction at the C2 position of the chroman-4-one molecule leads to a significant change in the structure of the molecule .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spiro junction at the C2 position of the chroman-4-one molecule . This results in a significant change in the structure of the molecule .Applications De Recherche Scientifique

Pharmacophore Relevance and Synthesis

The spiro[chromane-2,4'-piperidine]-4(3H)-one core structure, closely related to "1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one", is highlighted for its significant role as a pharmacophore in various drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds showcase their potential in medicinal chemistry, due to their biological relevance and the development prospects for new biologically active substances featuring this pharmacophore (Ghatpande et al., 2020).

Inhibition of Acetyl-CoA Carboxylase

Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been explored for their ability to inhibit acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid metabolism. Certain compounds have exhibited ACC inhibitory activity in the low nanomolar range, with implications for increasing whole body fat oxidation, even on a high carbohydrate diet. The structure-activity relationship (SAR) around these derivatives emphasizes their potential utility in metabolic-related conditions (Shinde et al., 2009).

Histone Deacetylase Inhibition

Spiro[chromane-2,4'-piperidine] derivatives have also been developed as novel histone deacetylase (HDAC) inhibitors. Adjustments to the N-aryl and N-alkylaryl substituents on the piperidine ring of benzyl spirocycle-based compounds resulted in inhibitors with notable in vitro antiproliferative activities and improved in vivo pharmacokinetic profiles. This improvement correlates with superior in vivo antitumor activity, illustrating their potential in cancer therapy (Thaler et al., 2012).

Receptor Affinity and Selectivity

Novel spiro[chromane-2,4'-piperidine] derivatives have been synthesized and evaluated for their affinity and selectivity towards σ-receptors, demonstrating significant potential as σ-receptor ligands. These compounds' interaction with σ-receptors suggests their applicability in research and therapeutic contexts involving the σ-receptor system, underscoring the versatility of the spiro[chromane-2,4'-piperidine]-4-one framework in medicinal chemistry (Maier & Wünsch, 2002).

Photochromic Properties

Research into spiro[indoline-naphthaline]oxazine derivatives, which share structural similarities with "this compound", has revealed notable photochromic properties. These compounds, characterized by their ability to undergo reversible color changes upon exposure to light, suggest a wide range of potential applications in materials science and photopharmacology, showcasing the broader utility of spirocyclic compounds in scientific research (Li et al., 2015).

Mécanisme D'action

The compound has been studied for its potential to inhibit acetyl-CoA carboxylases . Acetyl-coenzyme A carboxylases (ACCs) are key enzymes that catalyze the formation of malonyl coenzyme A (CoA), which contributes to the regulation of fatty acid biosynthesis and oxidation in humans and most other living organisms .

Orientations Futures

Propriétés

IUPAC Name |

1'-[2-(2-methoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-19-8-4-5-9-20(19)27-15-21(25)23-12-10-22(11-13-23)14-17(24)16-6-2-3-7-18(16)28-22/h2-9H,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQASWNJEGMYCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

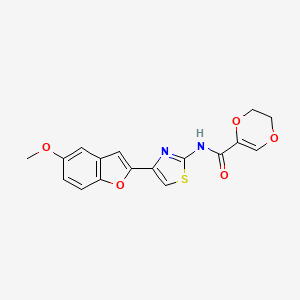

![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)

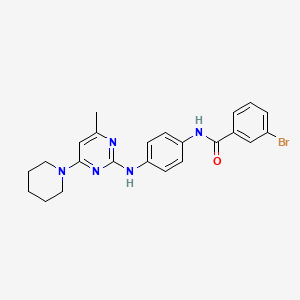

![ethyl 4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2387695.png)

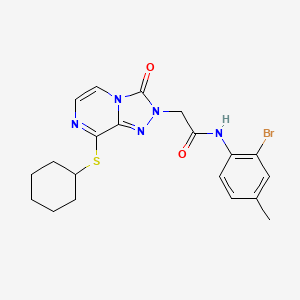

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)

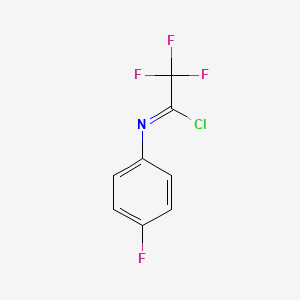

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)

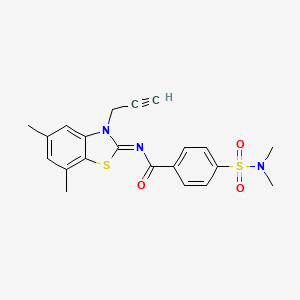

![1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2387705.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)